molecular formula C11H14N2O5 B5098555 2-(phenoxycarbonylamino)ethyl N-hydroxy-N-methylcarbamate

2-(phenoxycarbonylamino)ethyl N-hydroxy-N-methylcarbamate

Cat. No.: B5098555
M. Wt: 254.24 g/mol
InChI Key: CGVKAYRGWKOWSD-UHFFFAOYSA-N
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Description

2-(phenoxycarbonylamino)ethyl N-hydroxy-N-methylcarbamate is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenoxycarbonyl group, an aminoethyl chain, and a hydroxy-methylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenoxycarbonylamino)ethyl N-hydroxy-N-methylcarbamate typically involves a multi-step process. One common method includes the reaction of phenyl chloroformate with 2-aminoethanol to form 2-(phenoxycarbonylamino)ethanol. This intermediate is then reacted with N-methylhydroxylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(phenoxycarbonylamino)ethyl N-hydroxy-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxycarbonyl oxides, while reduction can produce amino alcohols.

Scientific Research Applications

2-(phenoxycarbonylamino)ethyl N-hydroxy-N-methylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(phenoxycarbonylamino)ethyl N-hydroxy-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(phenoxycarbonylamino)ethyl N-hydroxy-N-ethylcarbamate
  • 2-(phenoxycarbonylamino)ethyl N-hydroxy-N-propylcarbamate
  • 2-(phenoxycarbonylamino)ethyl N-hydroxy-N-butylcarbamate

Uniqueness

Compared to similar compounds, 2-(phenoxycarbonylamino)ethyl N-hydroxy-N-methylcarbamate exhibits unique properties due to its specific molecular structure. The presence of the N-hydroxy-N-methylcarbamate moiety imparts distinct reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(phenoxycarbonylamino)ethyl N-hydroxy-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-13(16)11(15)17-8-7-12-10(14)18-9-5-3-2-4-6-9/h2-6,16H,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVKAYRGWKOWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)OCCNC(=O)OC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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